(5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate
Description
(5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate is a pyridinium-based ionic compound consisting of a 5-ethyl-2-methyl-substituted pyridinium cation paired with a trihydroborate ([BH₃]⁻) anion. The pyridinium cation features an ethyl group at the 5-position and a methyl group at the 2-position, which influence its electronic and steric properties. The trihydroborate anion contributes to the compound’s stability and reactivity, particularly in applications requiring boron-mediated transformations.
Key properties of interest include:
Properties
Molecular Formula |
C8H11BN |
|---|---|
Molecular Weight |
131.99 g/mol |
InChI |
InChI=1S/C8H11BN/c1-3-8-5-4-7(2)10(9)6-8/h4-6H,3H2,1-2H3 |
InChI Key |
NHLPUHQNHDWXBY-UHFFFAOYSA-N |
Canonical SMILES |
[B-][N+]1=C(C=CC(=C1)CC)C |
Origin of Product |
United States |
Preparation Methods
Synthesis from Diborane
The synthesis of (5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate typically involves the reaction of diborane with 5-ethyl-2-methylpyridine. Diborane is a toxic and pyrophoric gas that must be handled with caution.
- Preparation of Reactants : Diborane (B₂H₆) and 5-ethyl-2-methylpyridine are prepared separately.
- Reaction Setup : The reaction is typically carried out in a solvent like toluene or tetrahydrofuran (THF).
- Reaction Conditions : Diborane is added to a solution of 5-ethyl-2-methylpyridine in the chosen solvent. The mixture is stirred under controlled conditions to form the borane complex.
In Situ Generation of Borane
Another method involves the in situ generation of borane from sodium borohydride and boron trifluoride in the presence of the pyridine derivative. This method is often used to avoid handling diborane directly.
- Preparation of Reactants : Sodium borohydride (NaBH₄), boron trifluoride (BF₃), and 5-ethyl-2-methylpyridine are prepared.
- Reaction Setup : The reaction is set up in a suitable solvent.
- Reaction Conditions : Sodium borohydride and boron trifluoride are added to the pyridine solution to generate borane in situ, which then forms the complex with the pyridine derivative.
Chemical Properties and Applications
This compound is a versatile reagent in organic synthesis, particularly for selective reductions and hydroboration reactions. Its ability to form stable complexes with borane makes it useful for controlling reaction regioselectivity.
- Molecular Formula : C₈H₁₁BN (though some sources report C₈H₁₄BN for the borane complex).
- Molecular Weight : Approximately 131.99 g/mol (C₈H₁₁BN) or 134.007 g/mol (C₈H₁₄BN).
- Applications : Used in the reduction of functional groups such as aldehydes, ketones, and esters, as well as hydroboration reactions with alkenes and alkynes.
Data Tables
Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1014979-56-6 |
| Molecular Formula | C₈H₁₁BN (or C₈H₁₄BN for the borane complex) |
| Molecular Weight | 131.99 g/mol (or 134.007 g/mol) |
| Applications | Selective reduction, hydroboration reactions |
Synthesis Conditions
| Synthesis Method | Conditions |
|---|---|
| Diborane Reaction | Toluene or THF solvent, controlled temperature |
| In Situ Generation | Sodium borohydride and boron trifluoride in a suitable solvent |
Chemical Reactions Analysis
Reductive Amination
The borane complex facilitates reductive amination by transferring hydride ions to imine intermediates. This reaction is critical for converting carbonyl compounds (ketones or aldehydes) into secondary or tertiary amines in the presence of amines.
Mechanistic Overview :
-
The pyridine-borane complex donates a hydride (H⁻) to the electrophilic carbon of the imine (C=N), forming an amine product .
-
The reaction typically proceeds under mild conditions (ambient to moderately elevated temperatures) without requiring strong acids or bases .
Example :
In the synthesis of pharmaceutical intermediates, this complex has been employed to reduce Schiff bases derived from aromatic aldehydes, yielding high-purity amines with minimal side products .
Organometallic Cross-Coupling Reactions
The compound serves as a reducing co-catalyst in palladium- or nickel-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.
Key Applications :
-
Reduction of Metal Precursors : Activates metal catalysts (e.g., Pd(OAc)₂) by reducing them to their active zero-valent state .
-
Stabilization of Reactive Intermediates : The pyridine ligand stabilizes transient metal complexes, enhancing reaction efficiency .
Experimental Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Pd(OAc)₂, NiCl₂(dppe) |
| Solvent | THF, DMF |
| Temperature | 60–100°C |
| Yield Range | 70–95% |
Biochemical PEGylation
The borane complex is instrumental in PEGylation processes, where polyethylene glycol (PEG) chains are attached to proteins like recombinant human IL-10 to enhance stability and bioavailability .
Mechanistic Role :
-
Reduces disulfide bonds in proteins, enabling site-specific conjugation of PEG molecules .
-
Operates under aqueous, near-neutral pH conditions to preserve protein integrity .
Case Study :
In IL-10 PEGylation, the complex achieves >90% conjugation efficiency while maintaining bioactivity, as verified by HPLC and bioassays .
Stability and Reactivity Considerations
Scientific Research Applications
(5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate involves its ability to donate hydride ions (H-) in reduction reactions. This property makes it an effective reducing agent. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Key Observations :
- Anion Effects : The trihydroborate anion ([BH₃]⁻) is smaller and less complex than undecachlorocarbadodecaborate, leading to differences in lattice energy and solubility. For example, N-butylpyridinium undecachlorocarbadodecaborate forms dimeric columns in crystals due to extensive C–H···Cl interactions, whereas trihydroborate analogs may exhibit simpler packing .
- Cation Substituents : Bulky groups (e.g., phenylmethyl in ) increase molecular weight and reduce solubility compared to smaller substituents (ethyl/methyl). Steric effects also influence synthetic accessibility; fluorovinyl and phosphonio groups require specialized reagents and conditions .
Physical and Chemical Properties
Melting Point and Solubility
- Trihydroborate vs. Carbadodecaborate : Compounds with larger anions (e.g., undecachlorocarbadodecaborate) generally exhibit higher melting points due to stronger ionic interactions. Trihydroborate salts are expected to have lower melting points and higher solubility in polar solvents .
- Cation Effects : The phenylmethyl-substituted pyridinium compound likely has reduced water solubility compared to the ethyl/methyl variant due to hydrophobic aromatic groups.
Stability and Reactivity
- The trihydroborate anion is more nucleophilic than bulkier anions, making it reactive in boron-transfer reactions. In contrast, undecachlorocarbadodecaborate is inert under standard conditions .
Crystallographic and Molecular Interactions
- Crystal Packing : In N-butylpyridinium undecachlorocarbadodecaborate, dimeric columns form via C–H···Cl hydrogen bonds. Smaller cations (e.g., 5-ethyl-2-methyl) may instead form single-chain structures with bifurcated hydrogen bonds .
- Characterization : Structural studies of similar trihydroborate compounds rely on X-ray crystallography (using software like SHELXL ) and NMR spectroscopy .
Biological Activity
(5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate is a borane complex derived from 5-Ethyl-2-methylpyridine, known for its unique structure and properties. This compound has garnered attention in various fields, particularly in organic synthesis, medicinal chemistry, and biological applications. This article explores the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and comparative analysis with similar compounds.
The primary biological activity of this compound is attributed to its ability to act as a reducing agent. The compound donates hydride ions (H-) in reduction reactions, facilitating the conversion of various functional groups. This property is crucial for its applications in biochemical processes, particularly in the PEGylation of therapeutic proteins like recombinant human interleukin-10, enhancing their stability and solubility.
Applications in Scientific Research
The compound has several notable applications:
- Organic Synthesis : It serves as a reducing agent in the synthesis of various organic compounds.
- Biological Research : Used in the modification of proteins to improve their pharmacokinetic properties.
- Medicinal Chemistry : Plays a role in the development of pharmaceutical intermediates, aiding drug formulation processes.
Case Study 1: PEGylation of Interleukin-10
Research demonstrated that this compound effectively facilitates the PEGylation process of interleukin-10. This modification significantly enhances the protein's half-life and solubility, making it more effective for therapeutic use in inflammatory diseases.
Case Study 2: Reduction Reactions
In various studies, this compound has been utilized to reduce carbonyl compounds to alcohols. For instance, it was shown to convert ketones into secondary alcohols under mild conditions, demonstrating its utility in synthetic organic chemistry.
Comparative Analysis with Similar Compounds
| Property/Compound | This compound | Borane-Tetrahydrofuran Complex | Borane-Dimethyl Sulfide Complex |
|---|---|---|---|
| Reducing Ability | High | Moderate | High |
| Stability | Moderate | High | Moderate |
| Solubility | Soluble in organic solvents | Soluble in THF | Soluble in organic solvents |
The comparative analysis indicates that while this compound exhibits significant reducing ability, it also presents unique stability characteristics compared to other borane complexes.
Toxicity and Safety Profile
While this compound is effective in various applications, it is essential to consider its toxicity. The LD50 value for 5-Ethyl-2-methylpyridine is approximately 368 mg/kg (oral, rat), indicating moderate toxicity . Safety precautions should be taken when handling this compound to prevent exposure through inhalation or skin contact.
Q & A
Q. What are the recommended synthetic routes for (5-Ethyl-2-methylpyridin-1-ium-1-yl)trihydroborate?
Methodological Answer: The synthesis typically involves coordinating borane (BH₃) to a pyridinium precursor. A common approach is to react 5-ethyl-2-methylpyridine with a borane source (e.g., borane-THF complex, 1.0 M in THF) under anhydrous conditions. Key steps include:
- Step 1: Pre-dry the pyridine derivative under vacuum or inert gas to remove moisture.
- Step 2: Add borane-THF dropwise at 0–5°C to minimize side reactions.
- Step 3: Stir under nitrogen for 12–24 hours, followed by solvent removal via rotary evaporation.
- Validation: Monitor reaction progress using ¹¹B NMR to confirm borane coordination (δ ≈ -10 to -15 ppm for BH₃ adducts) .
For analogs, ethyl ester intermediates (e.g., ethyl 3-iodo-1H-indazole-6-carboxylate) have been employed in coupling reactions .
Q. Which spectroscopic and crystallographic methods are optimal for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
- Crystallization: Use slow diffusion of hexane into a dichloromethane solution. For SHELX refinement, collect high-resolution data (≤1.0 Å) to resolve light atoms (B, N) .
Advanced Research Questions
Q. How does the borate moiety influence reactivity in catalytic or supramolecular applications?
Methodological Answer: The trihydroborate group enhances Lewis acidity, enabling:
- Catalysis: Participate in hydroboration or transfer hydrogenation. Test reactivity by reacting with α,β-unsaturated ketones (e.g., 2-cyclohexen-1-one) in THF at 60°C. Monitor via GC-MS for product formation .
- Supramolecular Assembly: The pyridinium-borate ion pair can stabilize host-guest complexes. Use isothermal titration calorimetry (ITC) to measure binding constants with crown ethers or cyclodextrins .
Caution: Borane dissociation under protic conditions may require stabilizing additives (e.g., 1,4-diazabicyclo[2.2.2]octane) .
Q. What factors contribute to the compound’s stability under varying experimental conditions?
Methodological Answer: Stability depends on:
- Moisture Sensitivity: Hydrolyzes to boric acid and pyridinium derivatives. Conduct Karl Fischer titration to quantify residual water in solvents (<50 ppm recommended) .
- Thermal Decomposition: Use thermogravimetric analysis (TGA) under N₂ (heating rate: 10°C/min). Expect decomposition onset at ~150°C, with mass loss correlating to borane release .
- Storage: Store at -20°C in flame-sealed ampules under argon. Avoid exposure to UV light to prevent radical degradation .
Q. How should researchers resolve discrepancies between computational predictions and experimental data?
Methodological Answer:
- Step 1: Cross-validate computational models (DFT, MP2) with high-resolution crystallographic data. For example, compare calculated vs. observed B–N bond lengths (ideal: 1.55–1.60 Å) .
- Step 2: Reconcile NMR chemical shifts using hybrid functionals (e.g., B3LYP) with implicit solvent models (PCM for DMSO) .
- Step 3: If contradictions persist (e.g., unexpected ¹H splitting), consider dynamic effects (e.g., ring puckering) via variable-temperature NMR (-40°C to 80°C) .
Key Considerations for Experimental Design
- Contradiction Analysis: When spectral data (e.g., ¹¹B NMR) conflicts with reactivity assays, verify borane dissociation using conductivity measurements or IR spectroscopy (B–H stretch ~2500 cm⁻¹) .
- Safety Protocols: Follow glovebox protocols for moisture-sensitive steps. Refer to safety data sheets for spill management (e.g., neutralize borane residues with ethanol/water mixtures) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
